
N-Hydroxyformamide
Overview
Description
N-Hydroxyformamide (synonyms: Formohydroxamic acid, NSC 101638; CAS 4312-87-2) is a hydroxamic acid derivative with the molecular formula CH₃NO₂. It features a hydroxamic acid group (-CONHOH), where the hydroxylamine moiety is formylated. This structure enables metal-chelating properties, making it relevant in enzyme inhibition, particularly as a urease inhibitor . Its applications span medicinal chemistry, such as in the development of tumor necrosis factor-alpha converting enzyme (TACE) inhibitors like GW 3333, where the this compound group enhances selectivity and solubility .
Scientific Research Applications
Medicinal Chemistry Applications
N-Hydroxyformamide has been investigated for its role as a precursor in the synthesis of bioactive compounds. One of the notable applications is its use in the development of inhibitors for specific enzymes, such as LpxC, which is crucial for bacterial cell wall synthesis. Research indicates that this compound derivatives can enhance binding interactions with LpxC, leading to improved in vivo efficacy against Escherichia coli infections .
Case Study: LpxC Inhibitors
- Objective : To evaluate the efficacy of this compound derivatives as LpxC inhibitors.
- Methodology : In vivo studies were conducted using mouse models infected with E. coli.
- Findings : One derivative demonstrated significant antibacterial activity, showcasing the potential of this compound in developing new antibiotics.
Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in synthesizing various nitrogen-containing heterocycles and hydroxamic acids, which are important in drug discovery. The compound facilitates the formation of hydroxamic acids known for their activity as histone deacetylase inhibitors, which are relevant in cancer therapy .
Data Table: Synthesis Pathways
Compound Type | Synthesis Method | Key Applications |
---|---|---|
Hydroxamic Acids | Using this compound as an intermediate | Histone deacetylase inhibition |
Nitrogen Heterocycles | Reaction with various electrophiles | Antimicrobial agents |
Environmental Applications
The oxidation properties of this compound derivatives have been explored for their potential use in environmental chemistry, particularly in the degradation of pollutants. Studies suggest that these compounds can effectively mediate reactions that lead to the breakdown of harmful substances under mild conditions .
Case Study: Oxidation Reactions
- Objective : To assess the effectiveness of this compound in oxidizing sulfonamides to N-sulfonylimines.
- Methodology : The reaction was conducted under controlled laboratory conditions.
- Findings : The use of this compound resulted in higher yields compared to traditional methods, indicating its utility in green chemistry applications.
Biochemical Research
This compound has been utilized in biochemical studies to understand enzyme mechanisms and interactions. Its role as a reactive intermediate allows researchers to probe active sites within enzymes and assess binding affinities.
Data Table: Enzyme Interaction Studies
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing N-Hydroxyformamide, and how do they address structural ambiguities?
this compound’s structure, particularly the configuration of its functional groups, can be resolved using nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR and -HSQC experiments in aqueous solutions (e.g., HO/DO, pH 4.3) enable precise assignment of proton and carbon signals. TOCSY and NOESY correlations further clarify spatial arrangements, distinguishing between Z- and E-configurations of the this compound moiety . These methods are critical for verifying synthetic products and avoiding mischaracterization in siderophore or enzyme inhibitor studies.
Q. What synthetic routes are commonly employed for this compound in academic research?
While direct synthesis methods are not detailed in the provided evidence, analogous strategies for hydroxylamine derivatives suggest condensation reactions between formamide derivatives and hydroxylamine under controlled pH and temperature. Reaction optimization (e.g., solvent choice, catalysis) is essential to minimize side products like over-oxidized species. Researchers should validate purity via chromatography and spectroscopic cross-checking .
Q. How does this compound function in metalloproteinase inhibition studies, and what experimental models are appropriate?
this compound derivatives act as chelating agents, binding metal ions in metalloproteinases (e.g., zinc-dependent enzymes). In vitro assays using recombinant enzymes and fluorogenic substrates are standard for initial activity screening. Researchers must control pH, ionic strength, and co-factor concentrations to avoid false positives. Comparative studies with known inhibitors (e.g., batimastat) and molecular docking simulations strengthen mechanistic claims .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound derivatives be systematically resolved?
Discrepancies often arise from variability in assay conditions (e.g., enzyme source, substrate concentration) or incomplete characterization of compound stability. Researchers should:
- Replicate studies under standardized protocols (e.g., ICH guidelines for enzyme assays) .
- Conduct stability tests (e.g., HPLC monitoring under physiological conditions) to rule out degradation.
- Apply meta-analyses to compare datasets across studies, identifying confounding variables like buffer composition .
Q. What advanced techniques are used to study the coordination chemistry of this compound in siderophores?
Extended X-ray absorption fine structure (EXAFS) spectroscopy and electron paramagnetic resonance (EPR) are employed to analyze metal-binding properties. For example, in Pseudomonas fluorescens siderophores, EXAFS reveals bond distances between Fe and the this compound group, while EPR detects spin states. These data inform hypotheses about siderophore-mediated iron acquisition mechanisms .
Q. How should researchers design experiments to evaluate the selectivity of this compound-based inhibitors across metalloproteinase families?
- Use panel assays: Test inhibitors against diverse metalloproteinases (e.g., MMPs, ADAMs) to assess cross-reactivity.
- Employ isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters.
- Validate selectivity in cellular models (e.g., siRNA knockdown of target enzymes) to confirm on-target effects .
Q. What analytical frameworks are recommended for interpreting contradictory data in this compound stability studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. For instance:
- Feasibility : Verify if degradation studies used appropriate accelerants (e.g., light, heat) aligned with real-world storage conditions.
- Novelty : Compare results against prior stability data for structurally similar compounds.
- Ethical : Ensure degradation products are non-toxic (e.g., Ames test for mutagenicity) .
Q. Methodological Considerations
Q. How can researchers ensure reproducibility in this compound synthesis and characterization?
- Document reaction conditions exhaustively (e.g., solvent purity, stirring rate, inert atmosphere use).
- Share raw spectral data (e.g., NMR, IR) in supplementary materials for peer validation.
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?
- Non-linear regression models (e.g., Hill equation) to calculate IC values.
- Bootstrap resampling to estimate confidence intervals for small datasets.
- ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across derivatives .
Q. Data Presentation and Publication
Q. How should large datasets from this compound studies be managed in publications?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxamic Acid Derivatives
Hydroxamic acids share the -CONHOH functional group but differ in substituents, affecting their reactivity and applications.
Key Findings :
- Solubility : this compound’s solubility is intermediate between hydrophilic acetohydroxamic acid and lipophilic N-Hydroxyoctanamide. This balance enables its use in both aqueous and lipid-rich environments .
- Enzyme Inhibition : The this compound moiety is critical for binding to metalloenzymes like TACE and urease. Modifications (e.g., electron-withdrawing groups in TACE inhibitors) enhance potency and selectivity over matrix metalloproteases (MMPs) .
Substituted Formamides and Amides
These compounds lack the hydroxyl group but share the amide backbone, leading to divergent properties.
Key Findings :
- Reactivity : Unlike this compound, formamides lack metal-chelating ability due to the absence of the hydroxyl group. This limits their utility in enzyme inhibition but makes them effective solvents .
- Safety : this compound derivatives (e.g., TACE inhibitors) require careful handling due to reactive hydroxyl groups, whereas simpler formamides like N-Methylformamide have lower toxicity profiles .
Sulfamide and Urea Derivatives
These compounds feature related functional groups but distinct electronic and steric properties.
Key Findings :
- Synthetic Utility : N-Hydroxysulfamides are synthesized via sulfamoylation, offering diverse substitution patterns compared to this compound’s more constrained reactivity .
- Biological Activity: Hydroxyurea’s amino group enables different mechanisms (e.g., ribonucleotide reductase inhibition), whereas this compound targets metalloenzymes .
Properties
IUPAC Name |
N-hydroxyformamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO2/c3-1-2-4/h1,4H,(H,2,3) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGKTJGPFXIBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902399 | |
Record name | NoName_1641 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.040 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-87-2 | |
Record name | Formohydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4312-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxyformamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.